N,N-Diethylmethacrylamide

Übersicht

Beschreibung

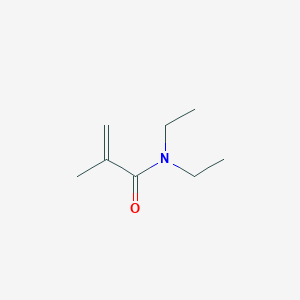

N,N-Diethylmethacrylamide: is an organic compound characterized by the presence of an amide group bonded to a carbon-carbon double bond. This compound is known for its versatile properties and is widely used in the field of polymer chemistry and material science. The unique molecular structure of this compound makes it a highly attractive monomer for the synthesis of various polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N-Diethylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methacryloyl chloride.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Analyse Chemischer Reaktionen

Anionic Polymerization

N,N-Diethylmethacrylamide undergoes controlled anionic polymerization under specific conditions. A study using diphenylmethyl potassium (Ph₂CHK) as an initiator in the presence of diethylzinc (Et₂Zn) at 0°C demonstrated the synthesis of well-defined poly(N,N-diethylacrylamide) (PDEA) with narrow molecular weight distributions (Mₙ = 5,000–20,000 g/mol, Đ = 1.1–1.3) . Key findings include:

-

Termination with methacrylamide-functionalized agents : A benzoyl chloride-terminated methacrylamide (T) was used to introduce a methacrylamide group at the chain end.

-

End-group analysis : ¹H NMR and MALDI-TOF-MS confirmed quantitative termination efficiency (>95%) without side reactions (e.g., Michael addition to the vinyl group).

| Reaction Parameter | Value/Outcome |

|---|---|

| Initiator | Ph₂CHK/Et₂Zn |

| Temperature | 0°C |

| Mₙ (theoretical vs. experimental) | 10,000 vs. 9,500 g/mol |

| Dispersity (Đ) | 1.15 |

Functionalization and Crosslinking

This compound’s tertiary amide structure enables hydrogen bonding and hydrophobic interactions, facilitating applications in stimuli-responsive hydrogels. For example:

-

Self-healing hydrogels : DMAA-based hydrogels crosslinked via van der Waals forces and hydrogen bonds demonstrated >4,200% strain tolerance and thermal healing at 50°C within 10 hours .

-

Drug delivery : Copolymers with boronic acid groups showed pH-dependent swelling and sustained drug release .

Comparison with Analogous Monomers

Challenges and Limitations

-

Controlled polymerization : Unlike DMAA, this compound’s steric bulk from ethyl groups may reduce polymerization rates and require tailored initiators (e.g., bulky ligands in ATRP) .

-

Side reactions : Competitive hydrolysis of the amide group can occur under acidic or basic conditions, necessitating strict pH control .

Wissenschaftliche Forschungsanwendungen

Thermoresponsive Hydrogels

One of the primary applications of DEAAm is in the development of thermoresponsive hydrogels. These hydrogels exhibit a lower critical solution temperature (LCST), which allows them to undergo significant volume changes in response to temperature fluctuations.

- Poly(N,N-Diethylacrylamide) (PDEAAm) : PDEAAm-based hydrogels have been extensively studied for their thermal sensitivity and biocompatibility. They can be designed to release drugs in a controlled manner when exposed to physiological temperatures, making them ideal for biomedical applications such as drug delivery devices and tissue engineering .

| Property | Value |

|---|---|

| LCST | Approximately 33 °C |

| Biocompatibility | High |

| Application | Drug delivery, tissue engineering |

Drug Delivery Systems

The ability of DEAAm to form hydrogels that respond to temperature changes makes it an excellent candidate for drug delivery systems. These systems can encapsulate therapeutic agents and release them in response to specific stimuli.

- Controlled Release : Studies have shown that PDEAAm hydrogels can be engineered to control the release rate of drugs based on temperature changes, which is particularly useful in targeted therapies . This feature allows for localized treatment, minimizing side effects associated with systemic drug administration.

Smart Materials

DEAAm is also utilized in the creation of smart materials that respond to environmental stimuli such as pH, temperature, or light. These materials have potential applications in various fields, including:

- Sensors : Smart materials incorporating DEAAm can be used as sensors that change properties based on environmental conditions. This capability is useful in developing responsive coatings and other smart devices .

- Biomedical Devices : The incorporation of DEAAm into biomedical devices allows for the development of materials that can adapt their properties based on physiological changes, enhancing device functionality and patient comfort .

Copolymerization

DEAAm can be copolymerized with other monomers to tailor the properties of the resulting polymers for specific applications. For instance:

- Random Copolymers : Copolymers made from DEAAm and other acrylamides exhibit unique thermal phase transition behaviors that can be exploited in various applications . The addition of hydrophilic monomers can modify the LCST and enhance the material's responsiveness.

| Copolymer Composition | Properties |

|---|---|

| DEAAm + N-Ethylacrylamide | Enhanced thermal sensitivity |

| DEAAm + N-Isopropylacrylamide | Improved mechanical strength |

End-Group Functionalization

Functionalizing the end groups of PDEAAm can introduce new functionalities that enhance its performance in specific applications:

- Responsive Polymers : End-group functionalization has been shown to create polymers that respond not only to temperature but also to oxidation and other stimuli, broadening their application scope in areas such as drug delivery and environmental sensing .

Case Studies

- Thermal Phase Transition Studies : Research has demonstrated that PDEAAm exhibits a well-defined thermal phase transition characterized by a significant change in solubility with temperature variation. This behavior has been exploited in creating responsive drug delivery systems that release payloads at physiological temperatures .

- Hydrogel Development : A study focused on creating double network (DN) hydrogels using PDEAAm showed improved mechanical properties and thermal responsiveness compared to single network hydrogels. These DN hydrogels were able to retain more water and exhibit less drastic swelling behavior, making them suitable for biomedical applications .

Wirkmechanismus

The mechanism of action of N,N-Diethylmethacrylamide primarily involves its ability to undergo polymerization and form networks with other molecules. The amide group can form hydrogen bonds and electrostatic interactions, contributing to the stability and functionality of the resulting polymers. In bioconjugation, the compound can form covalent bonds with biomolecules, enhancing their stability and activity.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylacrylamide: Similar in structure but with methyl groups instead of ethyl groups.

N,N-Diethylacrylamide: Similar but lacks the methacryloyl group.

Uniqueness: N,N-Diethylmethacrylamide is unique due to its methacryloyl group, which provides additional reactivity and versatility in polymerization reactions. This makes it particularly useful in the synthesis of thermoresponsive polymers and hydrogels with specific properties.

Biologische Aktivität

N,N-Diethylmethacrylamide (DEMA) is a compound of significant interest in various fields, including polymer chemistry and biomedical applications. This article focuses on its biological activity, particularly its cytotoxicity, reactivity with biological nucleophiles, and thermoresponsive properties.

Overview of this compound

This compound is a methacrylamide derivative known for its use in the synthesis of thermoresponsive polymers. Its structure allows for unique interactions with biological systems, which can lead to both beneficial and adverse effects.

Cytotoxicity and Reactivity

Recent studies have highlighted the cytotoxic effects of acrylamides, including DEMA. The reactivity of acrylamides is primarily due to their electrophilic nature, which allows them to interact with nucleophiles such as glutathione (GSH) and DNA bases.

- Cytotoxicity Findings : A study measured the cytotoxicity of various acrylamides, including DEMA, using three reporter gene cell lines. It was found that DEMA exhibits moderate cytotoxicity, correlating with its reactivity towards GSH. The second-order degradation rate constant for DEMA with GSH was found to be lower than that of other acrylamides, indicating reduced reactivity and potential toxicity .

- Mechanism of Action : The mechanism by which DEMA induces cytotoxicity involves the formation of covalent bonds with biological nucleophiles. This interaction can lead to oxidative stress responses in cells, contributing to cell damage and apoptosis .

Thermoresponsive Properties

This compound is also notable for its role in the development of thermoresponsive polymers. These materials exhibit changes in solubility with temperature variations, making them useful in drug delivery and tissue engineering.

- Poly(N,N-Diethylacrylamide) (PDEA) : PDEA, synthesized from DEMA, has shown promising thermoresponsive behavior. Studies indicate that PDEA solutions undergo a lower critical solution temperature (LCST) phase transition, where the polymer becomes insoluble at elevated temperatures .

- Critical Solution Temperature : The cloud points of PDEA were observed to decrease with increasing molecular weight, a behavior contrasting with other similar polymers like poly(N-isopropylacrylamide). This characteristic could be exploited in applications requiring precise control over polymer solubility .

Case Studies

- Biocompatibility Assessment : In a study evaluating the biocompatibility of PDEA-based hydrogels, researchers found that these materials exhibited favorable interactions with biological tissues. The hydrogels demonstrated low cytotoxicity and good mechanical properties, making them suitable for biomedical applications such as drug delivery systems .

- Enzyme Conjugation : Another significant application involves the conjugation of enzymes to PDEA-based polymers. This study explored the synthesis of enzyme-polymer nanoparticles (EPNP) using α-chymotrypsin conjugated to PDEA. The resulting bioconjugates exhibited enhanced stability and catalytic activity under varying environmental conditions .

Eigenschaften

IUPAC Name |

N,N-diethyl-2-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-5-9(6-2)8(10)7(3)4/h3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCVCHBBHPFWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969546 | |

| Record name | N,N-Diethyl-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-99-6 | |

| Record name | NSC56375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC20958 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-methylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.